molecular formula C24H28N2O7 B1499927 8-Hydroxy Mianserin b-D-Glucuronide

8-Hydroxy Mianserin b-D-Glucuronide

Cat. No.: B1499927
M. Wt: 456.5 g/mol
InChI Key: ITNHGSGVULVUQW-UHFFFAOYSA-N
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Description

8-Hydroxy Mianserin b-D-Glucuronide is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy Mianserin b-D-Glucuronide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the oxane ring. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in production, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy Mianserin b-D-Glucuronide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

8-Hydroxy Mianserin b-D-Glucuronide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Hydroxy Mianserin b-D-Glucuronide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-Hydroxy Mianserin b-D-Glucuronide apart from similar compounds is its unique structure, which includes a tetracyclic ring system and multiple functional groups

Properties

Molecular Formula

C24H28N2O7

Molecular Weight

456.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)

InChI Key

ITNHGSGVULVUQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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